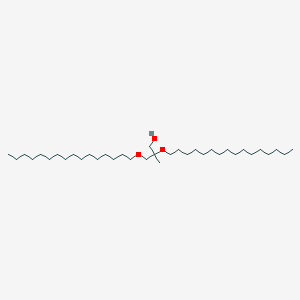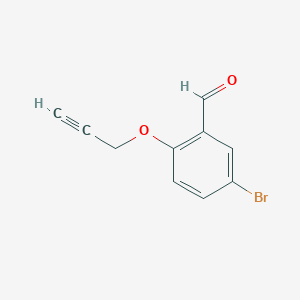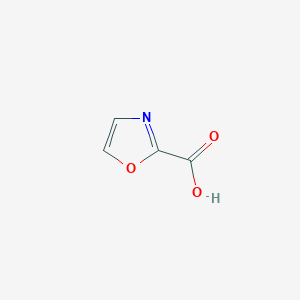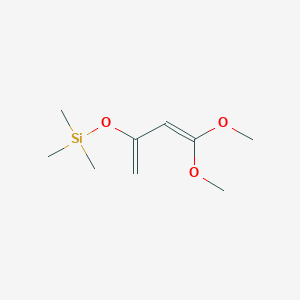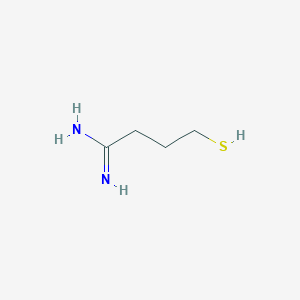
Diphenhydramine citrate
Descripción general
Descripción
Diphenhydramine citrate is an antihistamine used to relieve symptoms of allergy, hay fever, and the common cold . It is also used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness . Each Advil PM caplet contains 200 mg of ibuprofen and 38 mg of diphenhydramine citrate .
Synthesis Analysis
A highly integrated approach to the development of a process for the continuous synthesis and purification of diphenhydramine is reported . Mass spectrometry (MS) is utilized throughout the system for on-line reaction monitoring, off-line yield quantitation, and as a reaction screening module that exploits reaction acceleration in charged microdroplets for high throughput route screening .Molecular Structure Analysis
Diphenhydramine citrate is a salt form of diphenhydramine. The different salts have different molecular weights (diphenhydramine hydrochloride: 291.8 g/mol, diphenhydramine citrate: 447.5 g/mol) and rates of dissolution and absorption characteristics .Chemical Reactions Analysis
Diphenhydramine, available in various salt forms, such as citrate, hydrochloride, and salicylate, exhibits distinct molecular weights and pharmacokinetic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of diphenhydramine citrate can vary depending on the salt used .Aplicaciones Científicas De Investigación
Treatment of Allergies
Diphenhydramine citrate is a H1 receptor antihistamine used in the treatment of seasonal allergies, and various allergic reactions including sneezing, runny nose, itchy/watery eyes, itching of nose or throat, pruritus, urticaria, insect bites/stings, and allergic rashes .
Antiemetic Properties
Diphenhydramine citrate also has antiemetic properties . This means it can be used to help prevent nausea and vomiting.
Antitussive Properties
Diphenhydramine citrate has antitussive properties , which means it can be used to prevent or relieve a cough.
Hypnotic Properties
Diphenhydramine citrate has hypnotic properties , which means it can be used to induce sleep. This is why it is often found in over-the-counter sleep aids.
Antiparkinson Properties
Diphenhydramine citrate has antiparkinson properties . This means it can be used in the treatment of Parkinson’s disease, a disorder of the nervous system that affects movement.
Anxiolytic and Anti-depressant Properties
Diphenhydramine citrate is being investigated for its anxiolytic and anti-depressant properties . This means it could potentially be used in the treatment of anxiety disorders and depression.
Continuous Flow Synthesis and Purification
A continuous end-to-end synthesis and purification of diphenhydramine hydrochloride featuring atom economy and waste minimization has been described . This represents the first example of continuous active pharmaceutical ingredient (API) production in this manner .
Antagonism of H1 Histamine Receptors
Diphenhydramine citrate is used in combination with 8-chlorotheophylline as the anti-nausea drug Dimenhydrinate where it is utilized primarily for its antagonism of H1 histamine receptors within the vestibular system .
Mecanismo De Acción
Target of Action
Diphenhydramine citrate, commonly known as Benadryl, is a first-generation H1 receptor antihistamine . The primary targets of diphenhydramine are the H1 (Histamine 1) receptors . These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract (GIT), cardiac tissue, immune cells, the uterus, and the central nervous system (CNS) neurons .
Mode of Action
Diphenhydramine predominantly works via the antagonism of H1 receptors . It competitively blocks H1 receptors, thereby reversing the effects of histamine on capillaries and reducing allergic reaction symptoms . This competitive antagonism of histamine H1 receptors within the central nervous system leads to sedation .
Biochemical Pathways
Diphenhydramine’s primary metabolic pathway involves N-demethylation, which is carried out by a variety of cytochrome P450 isoenzymes, including CYP2D6, CYP1A2, CYP2C9, and CYP2C19 . This metabolism affects various neurotransmitter systems that influence behavior, including dopamine, norepinephrine, serotonin, acetylcholine, and opioid .
Result of Action
The molecular and cellular effects of diphenhydramine’s action are primarily the result of its antagonism of H1 receptors. This antagonism reverses the effects of histamine on capillaries, reducing symptoms of allergic reactions . It also causes sedation due to its action on the central nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of diphenhydramine citrate. For instance, the continuous presence of drugs in the environment can affect different trophic levels of organisms, causing cellular damage through several modes of action . The toxicity of diphenhydramine hydrochloride, a variant of diphenhydramine, has been studied in different aquatic biological models, showing clear concentration-dependent toxic effects .
Safety and Hazards
Propiedades
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.C6H8O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,17H,13-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCKHVPPRJWQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58-73-1 (Parent) | |
| Record name | Diphenhydramine citrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80237211 | |
| Record name | Diphenhydramine citrate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenhydramine citrate | |
CAS RN |
88637-37-0 | |
| Record name | Diphenhydramine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88637-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenhydramine citrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenhydramine citrate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(diphenylmethoxy)ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENHYDRAMINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OD433S209 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the analytical challenges in determining the presence of diphenhydramine citrate in pharmaceutical formulations, and how have researchers addressed these challenges?
A: Accurately quantifying diphenhydramine citrate, especially in combination with other active pharmaceutical ingredients like ibuprofen, presents analytical challenges. Researchers have developed a novel, stability-indicating gradient reverse-phase ultra-performance liquid chromatographic method for this purpose []. This method utilizes a C18 column with a gradient mobile phase and UV detection at 220 nm, enabling the simultaneous determination of diphenhydramine citrate, ibuprofen, and their respective impurities in a combined dosage form [].
Q2: Why is it important to develop stability-indicating analytical methods for pharmaceutical compounds like diphenhydramine citrate?
A: Stability-indicating methods are crucial because they can differentiate between the active pharmaceutical ingredient, diphenhydramine citrate in this case, and its degradation products or impurities []. This differentiation is essential for accurate quality control, ensuring both the safety and efficacy of the pharmaceutical product.
Q3: How does the structural flexibility of diphenhydramine citrate manifest, and what implications does this have for its solid-state properties?
A: Diphenhydramine citrate exhibits structural flexibility, particularly in the rotation of its benzene rings []. This flexibility contributes to its ability to exist in different polymorphic forms. Research has identified a reversible single-crystal-to-single-crystal transformation between two polymorphs, Form I (Monoclinic P21/c space group) and Form II (Triclinic P-1 space group) [, ]. This transformation, driven by temperature changes, involves a unit cell volume expansion and is linked to changes in the alignment of the diphenhydramine molecules and the formation of weak hydrogen bonds [].
Q4: What is the significance of studying the polymorphic transformations of diphenhydramine citrate?
A: Understanding the polymorphic behavior of diphenhydramine citrate is essential for pharmaceutical development. Different polymorphs can exhibit varying physical properties such as solubility, dissolution rate, and stability, which directly impact the drug's bioavailability and therapeutic efficacy [].
Q5: How has the labeling of over-the-counter drug products containing diphenhydramine citrate been addressed by regulatory bodies?
A: The Food and Drug Administration (FDA) has implemented a final rule mandating a warning label on over-the-counter oral products containing diphenhydramine citrate or diphenhydramine hydrochloride []. This warning cautions consumers against concurrent use with other diphenhydramine-containing products, including topical formulations, highlighting the importance of consumer awareness regarding potential additive effects [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




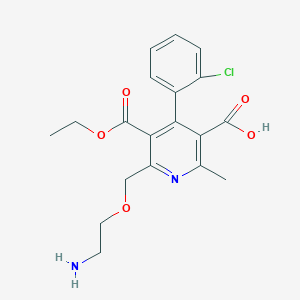

![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)
![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)
